molecular formula C7H5BrFNO B177151 2-Bromo-6-fluorobenzamide CAS No. 107485-63-2

2-Bromo-6-fluorobenzamide

Cat. No.: B177151
CAS No.: 107485-63-2
M. Wt: 218.02 g/mol
InChI Key: ISOBQSJJWXAPFP-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzamide: is an organic compound with the molecular formula C7H5BrFNO and a molecular weight of 218.02 g/mol It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Bromo-6-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method starts with 2-bromo-6-fluorobenzoic acid , which is then converted to the corresponding amide through an amidation reaction. The general steps are as follows:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions to improve yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

  • 2-Bromo-6-chlorobenzamide
  • 2-Bromo-6-iodobenzamide
  • 2-Fluoro-6-chlorobenzamide

Comparison:

2-Bromo-6-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination can influence its reactivity and interactions with biological targets. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

IUPAC Name

2-bromo-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOBQSJJWXAPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148059
Record name Benzamide, 2-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107485-63-2
Record name Benzamide, 2-bromo-6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluorobenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-6-fluorobenzamide
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Reactant of Route 6
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